1,2-Dipalmitoyl-3-succinylglycerol
CAS No.: 108032-13-9
Cat. No.: VC20743919
Molecular Formula: C39H72O8
Molecular Weight: 669 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 108032-13-9 |
|---|---|
| Molecular Formula | C39H72O8 |
| Molecular Weight | 669 g/mol |
| IUPAC Name | 4-[(2R)-2,3-di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C39H72O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(42)45-33-35(34-46-38(43)32-31-36(40)41)47-39(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3,(H,40,41)/t35-/m1/s1 |
| Standard InChI Key | GNENAKXIVCYCIZ-PGUFJCEWSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC |
| SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC |
Introduction
Chemical Structure and Properties
1,2-Dipalmitoyl-3-succinylglycerol, also known as 1,2-Dipalmitoyl-sn-glycerol-3-succinate, is identified by the CAS number 108032-13-9. This compound has the molecular formula C₃₉H₇₂O₈ and a molecular weight of approximately 668.98 g/mol . The structural configuration consists of a glycerol backbone with two palmitoyl (C16) chains and a succinate moiety, giving the molecule its distinctive amphiphilic character.
The chemical structure can be represented by the following SMILES notation:
O=C(O)CCC(=O)OCC(OC(=O)CCCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCCCCCC
The InChI notation provides a more detailed representation of the compound's structure:
InChI=1S/C39H72O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(42)45-33-35(34-46-38(43)32-31-36(40)41)47-39(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3,(H,40,41)/t35-/m1/s1
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial contexts:
| Synonym | Type |
|---|---|
| Butanedioic acid, 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl] ester | Systematic name |
| Butanedioic acid, mono[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl] ester | Alternative systematic name |
| 4-{[(2R)-2,3-bis(hexadecanoyloxy)propyl]oxy}-4-oxobutanoic acid | IUPAC name |
| 1,2-Dipalmitoyl-sn-glycerol-3-succinate | Alternative name |
| 16:0 DGS | Commercial designation |
These various designations reflect the compound's structure and stereochemistry, with the "(R)" notation indicating the specific configuration at the glycerol backbone .
Physicochemical Properties
1,2-Dipalmitoyl-3-succinylglycerol demonstrates distinctive physicochemical properties that contribute to its functionality in various applications:
Amphipathic Character
The compound exhibits pronounced amphipathic behavior due to its structural composition. The two palmitoyl chains form a hydrophobic region, while the succinate moiety provides a hydrophilic functional group. This dual nature allows the molecule to interact favorably with both aqueous and lipid environments, making it an effective interface between different phases .
pH-Dependent Behavior
Biological and Pharmaceutical Applications
1,2-Dipalmitoyl-3-succinylglycerol has found significant applications in pharmaceutical formulations, particularly in advanced drug delivery systems.
Liposome Formation and Stabilization
The compound serves as an important component in the development of stable liposomal formulations. When combined with phosphatidylethanolamine (PE), 1,2-Dipalmitoyl-3-succinylglycerol forms liposomes that exhibit remarkable stability at neutral and basic pH conditions . This stability is crucial for maintaining the integrity of drug-containing liposomes during circulation in the bloodstream.
Research has demonstrated that liposomes containing 1,2-Dipalmitoyl-3-succinylglycerol maintain stability even after prolonged incubation in human plasma, a critical factor for in vivo applications. The compound has been identified as a particularly potent stabilizer of PE bilayers compared to similar molecules such as 1,3-dipalmitoylsuccinylglycerol (1,3-DPSG) .
pH-Sensitive Drug Delivery Systems
One of the most significant applications of 1,2-Dipalmitoyl-3-succinylglycerol lies in the development of pH-sensitive drug delivery vehicles. The compound's ability to transition from a bilayer stabilizer at physiological pH to a destabilizer at acidic pH makes it ideal for creating liposomes that remain intact during circulation but release their contents in acidic environments such as endosomes or tumor tissues .
Studies have shown that immunoliposomes prepared with 1,2-Dipalmitoyl-3-succinylglycerol can effectively deliver therapeutic agents, including diphtheria toxin A fragment, to the cytoplasm of cultured cells through a process involving endocytosis of the liposomes. The pH-triggered release mechanism enables precise control over drug delivery, potentially reducing side effects and improving therapeutic outcomes .
Encapsulation of Hydrophobic Drugs
The amphiphilic nature of 1,2-Dipalmitoyl-3-succinylglycerol makes it particularly effective for encapsulating hydrophobic drugs with poor water solubility. By incorporating these drugs into liposomal formulations containing 1,2-Dipalmitoyl-3-succinylglycerol, their solubility and bioavailability can be significantly enhanced. This strategy addresses one of the major challenges in pharmaceutical development - the delivery of poorly water-soluble therapeutic agents .
Structural Comparisons with Similar Compounds
Understanding the unique properties of 1,2-Dipalmitoyl-3-succinylglycerol requires comparison with structurally related compounds. Several studies have examined its distinctive characteristics relative to similar molecules.
Comparison with Other Acylglycerols
Differential scanning calorimetry studies and functional analyses have revealed significant differences between 1,2-Dipalmitoyl-3-succinylglycerol and related compounds. The following table summarizes key comparative aspects:
| Compound | Structure | Bilayer Stabilization at pH 7.4 | Behavior at pH 5.0 | Liposome Stability |
|---|---|---|---|---|
| 1,2-Dipalmitoyl-3-succinylglycerol | Two palmitoyl chains at 1,2 positions; succinyl at position 3 | Strong stabilizer | Strong destabilizer | High stability in plasma |
| 1,2-Dioleoyl-sn-3-succinylglycerol | Two oleoyl chains at 1,2 positions; succinyl at position 3 | Destabilizer | Strong destabilizer | Lower stability than 1,2-Dipalmitoyl-3-succinylglycerol |
| 1,3-Dipalmitoylsuccinylglycerol | Palmitoyl chains at 1,3 positions; succinyl at position 2 | Destabilizer | Strong destabilizer | Weakest liposome stabilizer |
This comparison highlights the significance of both the specific fatty acid chains and their positioning on the glycerol backbone for determining functional properties. The saturated palmitoyl chains in the 1,2 positions, combined with the succinyl group at position 3, create the optimal configuration for bilayer stabilization at neutral pH and controlled destabilization in acidic environments .
Structural Insights from Crystal Studies
While direct crystallographic data for 1,2-Dipalmitoyl-3-succinylglycerol is limited, studies on the related compound 1,2-dipalmitoyl-3-acetyl-sn-glycerol provide insights into the likely molecular conformation. These studies indicate a trilayer structure with specific arrangements of the acyl chains and glycerol backbone. The glycerol backbone and the group at position 3 typically extend linearly from the sn-1 chain, while the sn-2 chain bends around the C-2 carbon to lie adjacent to the sn-1 chain .
This structural arrangement contributes to the compound's ability to form stable bilayers under certain conditions and transition to destabilizing conformations under others, explaining its functional versatility in different environments.
Current Applications and Future Perspectives
Current Industrial and Research Applications
1,2-Dipalmitoyl-3-succinylglycerol currently finds application in several areas:
-
Pharmaceutical formulations for poorly water-soluble drugs
-
Development of targeted drug delivery systems
-
Creation of pH-responsive liposomes for site-specific drug release
-
Vaccine delivery platforms
-
Research tools for studying membrane dynamics and drug transport
The compound's ability to form stable dispersions in water while carrying hydrophobic drugs makes it particularly valuable in the pharmaceutical industry, addressing challenges in the delivery of challenging therapeutic agents .
Future Research Directions
Emerging research on 1,2-Dipalmitoyl-3-succinylglycerol suggests several promising future applications:
-
Development of combination delivery systems incorporating both small molecule drugs and biologics
-
Creation of stimuli-responsive materials responsive to multiple triggers beyond pH
-
Application in gene delivery systems for therapeutic nucleic acids
-
Integration with nanomaterial platforms for theranostic applications
-
Exploration of the compound's potential in cosmetic formulations as a stabilizer and emulsifier
As analytical techniques advance and understanding of lipid-based delivery systems deepens, 1,2-Dipalmitoyl-3-succinylglycerol is likely to play an increasingly important role in pharmaceutical development and nanomedicine.
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